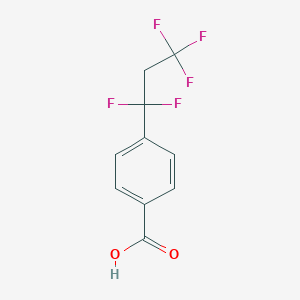

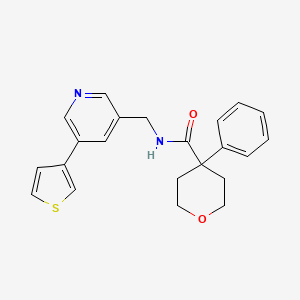

![molecular formula C13H24N2O2 B2526652 Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane CAS No. 1887167-87-4](/img/structure/B2526652.png)

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a compound that falls within the category of azabicycloalkane amino acids, which are considered as rigid dipeptide mimetics. These compounds are significant in the field of peptide-based drug discovery as they serve as useful tools for structure-activity relationship studies. The azabicyclo[3.3.1]nonane system, in particular, has been the subject of various synthetic efforts due to its potential in medicinal chemistry.

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids has been reported in the literature. For instance, an efficient synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane diastereomers has been achieved starting from methyl N-Boc-pyroglutamate. This process involves cleavage with vinylmagnesium bromide, Michael addition, and hydrogenolysis to yield the fused ring system, followed by deprotection and Fmoc-protection for use in solid-phase synthesis . Additionally, the stereocontrolled synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester has been accomplished from pyroglutamic esters, demonstrating the accessibility of these compounds in gram quantities .

Molecular Structure Analysis

The molecular structure of azabicyclo[3.3.1]nonane derivatives has been explored through X-ray crystallography. For example, 9-benzoyl-3α-bromo-2β-hydroxy-9-azabicyclo[3.3.1]nonane exhibits a boat-chair conformation, which is a deviation from the typical flattened twin-chair conformations seen in simple bicyclo[3.3.1]nonanes. The crystal structure analysis provides detailed dimensions of the molecule, offering insights into the conformational preferences of these systems .

Chemical Reactions Analysis

Azabicyclo[3.3.1]nonane derivatives participate in various chemical reactions. A notable example is the aminoboration of isocyanates using B-amino-9-borabicyclo[3.3.1]nonane derivatives. This reaction proceeds rapidly and quantitatively, leading to the formation of N, N'-disubstituted-N-(phenylamido)-ureas after hydrolysis. The high yield and purity of the products, along with a proposed mechanism, highlight the reactivity of these compounds . Furthermore, a multicomponent cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene aminals has been developed to synthesize functionalized 9-azabicyclo[3.3.1]nonane derivatives. This protocol underscores the complexity and selectivity of reactions involving azabicyclo[3.3.1]nonane systems .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of this compound, the studies on related compounds offer some insights. The synthesis and structural analyses suggest that these compounds are stable under various reaction conditions and can be manipulated through different synthetic routes. The reactivity with isocyanates and the ability to undergo cascade reactions further indicate that azabicyclo[3.3.1]nonane derivatives have unique chemical properties that can be exploited in synthetic chemistry and drug design.

Wissenschaftliche Forschungsanwendungen

Synthesis and Peptidomimetics

- Synthesis of Constrained Peptidomimetics : Azabicyclo alkane amino acids, including variants of exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane, have been synthesized as rigid dipeptide mimetics. These compounds serve as valuable tools in peptide-based drug discovery, particularly in the construction of diastereomers like 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Drug Discovery and Receptor Activity

- Activity in α7 Nicotinic Acetylcholine Receptor Assays : Certain derivatives of azabicyclic amines, related to this compound, have shown significant activity in α7 nicotinic acetylcholine receptor assays. This activity is part of research aimed at treating cognitive deficits in conditions like schizophrenia (Walker, Acker, Jacobsen, & Wishka, 2008).

Chemical Synthesis and Structure

- Asymmetric Synthesis of Amino Acids : The synthesis of diastereomeric amino acids using exo- and endo-norbornene amino acids as building blocks has been reported. These amino acids, which include variants of this compound, are characterized by their constrained structures and alpha,alpha-disubstitution (Caputo, Cattaneo, Clerici, Gelmi, & Pellegrino, 2006).

Analytical Chemistry

- High-Performance Liquid Chromatography (HPLC) Method Development : Research has been conducted to develop accurate HPLC methods for the separation of exo and endo isomers of related azabicyclo compounds. These methods are essential for the quantitative determination of these isomers in pharmaceutical preparations (Krishna, Babu, Rao, & Rao, 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a key intermediate in the development of a variety of drugs for central nervous system diseases . .

Mode of Action

The exact mode of action of Exo-3-amino-9-boc-9-azabicyclo[33As a precursor in drug synthesis, it likely undergoes further chemical reactions to form the active compound that interacts with its targets .

Biochemical Pathways

The specific biochemical pathways affected by Exo-3-amino-9-boc-9-azabicyclo[33Given its role in the synthesis of drugs for central nervous system diseases, it may be involved in pathways related to neurotransmission or neuroprotection .

Result of Action

The molecular and cellular effects of Exo-3-amino-9-boc-9-azabicyclo[33As a precursor in drug synthesis, its effects would likely depend on the final active compound and its interaction with its targets .

Eigenschaften

IUPAC Name |

tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEPNZWEHKIHOM-FGWVZKOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

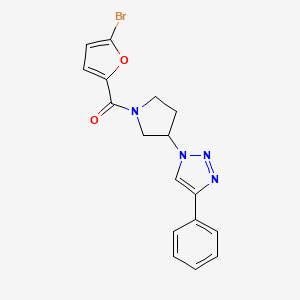

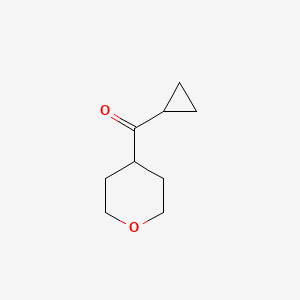

![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2526576.png)

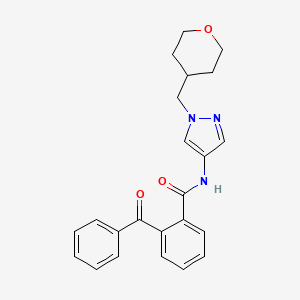

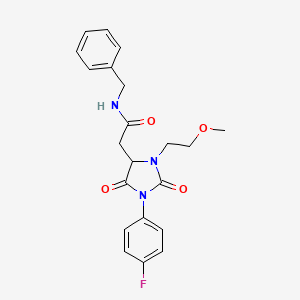

![(E)-N-[Cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2526579.png)

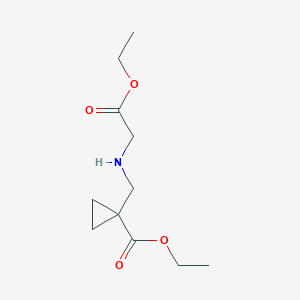

![N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2526582.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2526586.png)

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2526588.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2526589.png)

![N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2526592.png)